![molecular formula C17H9ClN2O4 B5632834 2-[(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 5773-06-8](/img/structure/B5632834.png)
2-[(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
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Description
Synthesis Analysis
The synthesis of compounds related to benzoxazines involves multiple steps, including the dehydration of dihydro-oxazines and cyclization reactions. For example, 1,2-oxazines and 1,2-benzoxazines can be synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which themselves are obtained from the cyclization of acyl-nitrosopentenones under specific conditions, illustrating the complexity and versatility of the synthesis routes for these compounds (Sainsbury, 1991).
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives reveals a significant aspect of their chemical behavior and potential applications. The presence of oxazinic methylenes is necessary for certain photophysical properties, such as fluorescence, highlighting the intricate relationship between molecular structure and functional characteristics of these compounds (Ibrahim, 2011).
Chemical Reactions and Properties
Benzoxazine compounds participate in a variety of chemical reactions, showcasing a broad range of pharmacological properties. These include antimicrobial, anti-inflammatory, and anticancer activities, which can be modulated by structural changes. The biological activities reported for benzoxazine derivatives are vast and can be tailored through synthetic modifications to achieve desired outcomes (Tang et al., 2022).
Physical Properties Analysis
The physical properties of benzoxazine derivatives, such as solubility, melting point, and stability, are crucial for their application in material science and pharmaceutical chemistry. Microwave-assisted synthesis has emerged as a technique to enhance the diversity and speed of research in this domain, indicating the significance of understanding and manipulating the physical properties of these compounds for practical applications (Özil & Menteşe, 2020).
Chemical Properties Analysis
The chemical properties of benzoxazine compounds, such as reactivity towards nucleophiles and electrophiles, are defined by their structural elements. These properties are essential for the synthesis of new compounds with potential therapeutic applications. The versatility and bioactivity profile of benzoxazine derivatives make them attractive targets for medicinal chemistry and drug discovery efforts (Verma et al., 2019).
Future Directions
properties
IUPAC Name |
2-[(7-chloro-4-oxo-3,1-benzoxazin-2-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O4/c18-9-5-6-12-13(7-9)19-14(24-17(12)23)8-20-15(21)10-3-1-2-4-11(10)16(20)22/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBACOQSTTYEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=C(C=CC(=C4)Cl)C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973314 |
Source
|
Record name | 2-[(7-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
5773-06-8 |
Source
|
Record name | 2-[(7-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30973314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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